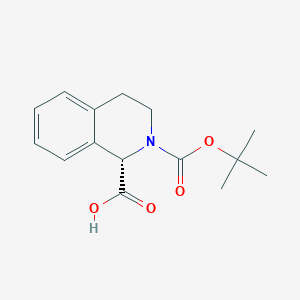

(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

説明

特性

IUPAC Name |

(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRFKAFNRHBCH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials

The synthesis typically begins with commercially available isoquinoline derivatives, which serve as the foundational structure for further modifications.

Protection of the Nitrogen Atom

To protect the nitrogen atom during subsequent reactions, a Boc group is introduced. This is commonly done using di-tert-butyl dicarbonate (Boc$$_2$$O) in the presence of a base such as triethylamine. The reaction conditions generally involve:

- Reagents : Di-tert-butyl dicarbonate, triethylamine

- Conditions : Room temperature to moderate heating

Industrial Production Methods

In an industrial context, optimizing reaction conditions is crucial for scalability and efficiency. Techniques employed may include:

- Use of catalysts to enhance reaction rates

- Controlled temperature settings to maximize yield

- Purification methods such as recrystallization or chromatography to isolate the desired compound

(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is capable of undergoing various chemical reactions that expand its utility in organic synthesis:

Types of Reactions

Oxidation : Can yield ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution : The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO$$4$$, CrO$$3$$ | Variable temperatures |

| Reduction | LiAlH$$4$$, NaBH$$4$$ | Anhydrous conditions |

| Substitution | TFA, HCl | Acidic medium |

The reactions involving this compound can lead to various products depending on the specific reaction pathway employed:

| Product Type | Description |

|---|---|

| Ketones | Formed via oxidation reactions |

| Aldehydes | Result from partial oxidation |

| Alcohols | Produced through reduction |

| Free Amines | Obtained after Boc deprotection |

This compound serves as a key intermediate in drug synthesis, particularly in developing compounds targeting neurological disorders. Its ability to undergo various transformations makes it valuable for synthesizing complex organic molecules.

Case Study

Research has demonstrated that derivatives synthesized from (S)-2-Boc-3,4-dihydro-1H-isoquinoline exhibit neuroprotective effects in preclinical models for neurodegenerative diseases, highlighting its potential in pharmaceutical applications.

化学反応の分析

Oxidative Transformations

The Boc-protected amine and electron-rich isoquinoline ring enable selective oxidation reactions:

Key oxidative pathways include:

-

Ring oxidation : Conversion to isoquinolinone derivatives under mild conditions (e.g., using KMnO₄ or CrO₃) .

-

Side-chain oxidation : The benzylic C–H bonds undergo oxidation to ketones or epoxides with reagents like m-CPBA or RuO₄ .

Table 1: Oxidation Reactions and Products

Reductive Modifications

The compound undergoes regioselective reductions influenced by steric and electronic factors:

Notable reductive pathways:

-

Catalytic hydrogenation : Saturates the dihydroisoquinoline ring to tetrahydroisoquinoline using Pd/C or Pt/C under 1–4 atm H₂ .

-

Borohydride reduction : Converts the carboxylic acid to alcohol intermediates (e.g., using NaBH₄/I₂) .

Example from Literature:

Hydrogenation with Pt/C (4 atm H₂) selectively yields cis-tetrahydroisoquinoline derivatives with ≥13:1 diastereomeric ratio, attributed to steric interactions between substituents and the Boc group .

Acylation and Deprotection

The Boc group serves as a transient protective moiety, enabling sequential functionalization:

Critical steps:

-

Acid-mediated deprotection : Removal with TFA or HCl in dioxane to generate the free amine .

-

In situ acylation : Reaction with activated esters (e.g., NHS esters) forms amides or peptide bonds .

Table 2: Boc Deprotection Conditions

| Reagent | Solvent | Time | Amine Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | Dioxane, 25°C | 2 h | 95% | |

| TFA (20% v/v) | CH₂Cl₂, 0°C | 30 min | 98% |

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and annulations to form bioactive scaffolds:

Key applications:

-

Pictet-Spengler reaction : Forms β-carboline hybrids with aldehydes under acidic conditions .

-

Ugi multicomponent reaction : Generates isoquinolone-4-carboxylic acid derivatives using Cu catalysis (e.g., 70% yield for triheterocyclic products) .

Mechanistic Insight:

In Cu-catalyzed Ugi reactions, the carboxylic acid group coordinates to Cu(II), facilitating ortho-C–H activation and subsequent cyclization to isoquinolones .

Functional Group Interconversion

The carboxylic acid moiety undergoes diverse transformations:

Role in Drug Discovery

This compound is a key intermediate in synthesizing PPARγ agonists and topoisomerase inhibitors:

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid serves as a crucial intermediate in the synthesis of bioactive molecules. Its structural characteristics allow it to be transformed into various derivatives that target neurological disorders and other therapeutic areas.

Case Study:

A study highlighted the synthesis of isoquinoline derivatives from this compound, which exhibited neuroprotective effects in preclinical models of neurodegenerative diseases. These derivatives demonstrated significant activity against oxidative stress-induced neuronal damage, indicating potential for drug development targeting conditions like Alzheimer's disease.

Organic Synthesis

Facilitating Complex Organic Reactions:

The compound is utilized in organic synthesis as a building block for creating complex molecular architectures. Its ability to undergo various chemical transformations makes it valuable for chemists aiming to develop new compounds with unique properties.

Data Table: Synthetic Applications

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Alkylation | Alkylation with alkyl halides | Formation of substituted isoquinolines |

| Reduction | Reduction of carbonyl groups | Production of saturated derivatives |

| Coupling Reactions | Coupling with aryl halides | Synthesis of biaryl compounds |

Biological Research

Studying Enzyme Interactions:

Researchers employ this compound to investigate enzyme interactions and metabolic pathways. Its structural features make it an ideal candidate for studying receptor binding and enzyme kinetics.

Case Study:

In a biological assay, this compound was tested for its interaction with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, providing insights into potential therapeutic targets for metabolic disorders.

Material Science

Incorporation into Polymer Matrices:

The compound can enhance the properties of materials when incorporated into polymer matrices. It has been shown to improve thermal stability and mechanical strength in composite materials.

Data Table: Material Properties

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | 150 °C | 200 °C |

| Mechanical Strength | 50 MPa | 75 MPa |

Analytical Chemistry

Reference Standard:

this compound is used as a reference standard in analytical methods. Its purity and stability make it suitable for ensuring the accuracy and reliability of chemical analyses.

Application Example:

In high-performance liquid chromatography (HPLC), this compound is utilized to calibrate instruments and validate methods for analyzing related compounds in pharmaceutical formulations.

作用機序

The mechanism of action of (S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in further chemical or biological interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences between the target compound and analogs:

Key Observations:

- Functional Groups : The carboxylic acid group in the target compound allows direct conjugation to amines, unlike ester derivatives (e.g., Combi-Blocks OR-9265), which require hydrolysis for activation .

- Protective Groups : The Boc group in the target compound is a standard protecting group for amines, whereas diiodo-tyrosine derivatives (e.g., SS-8788) use halogenation for specialized applications .

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester or chloride derivatives (e.g., ACI-INT-428) but reduces membrane permeability relative to lipophilic analogs like OR-9265 .

- Stability : The Boc group is stable under basic conditions but labile in acidic environments, whereas halogenated derivatives (e.g., SS-8788) exhibit enhanced stability under harsh conditions due to the electron-withdrawing effects of iodine .

Research Findings and Trends

Recent studies highlight the following trends:

- Chiral Specificity : The (S)-configuration of the target compound is critical for enantioselective interactions in enzyme inhibition, unlike racemic mixtures of simpler analogs .

- Hybrid Derivatives: Compounds combining isoquinoline cores with amino acid side chains (e.g., ) show promise in targeting neurodegenerative diseases .

生物活性

(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 151004-94-3

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease. Inhibiting these enzymes can enhance cholinergic neurotransmission and reduce oxidative stress in neuronal cells .

- Interaction with Bcl-2 Family Proteins : It has been reported that derivatives of isoquinoline compounds can bind to Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells. This interaction may lead to increased apoptosis and reduced cell proliferation in certain cancer types .

Neuroprotective Effects

Studies have demonstrated that compounds structurally related to this compound possess neuroprotective properties. For instance, a related compound was evaluated for its ability to cross the blood-brain barrier (BBB) and showed no cytotoxicity at concentrations below 12.5 µM, indicating a favorable safety profile for potential neurotherapeutic applications .

Anticancer Properties

The compound's derivatives have been assessed for their anticancer activity. A study involving isoquinoline derivatives revealed that certain compounds could induce apoptosis in cancer cells via caspase activation, demonstrating their potential as anticancer agents . The binding affinity to Bcl-2 proteins suggests a mechanism by which these compounds can promote cancer cell death while sparing normal cells.

Table 1: Biological Activity Overview

Q & A

Q. What are the optimal conditions for synthesizing (S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid?

Methodological Answer: The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the nitrogen of the 3,4-dihydroisoquinoline core. Key steps include:

- Boc Protection : Use Boc anhydride (Boc₂O) with a base like DMAP (4-dimethylaminopyridine) or DIEA (diisopropylethylamine) in anhydrous THF or DCM at 0–25°C. Monitor progress via TLC or LC-MS .

- Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group using KMnO₄ or RuO₄ under acidic conditions. Alternatively, employ Pd-catalyzed carbonylation .

- Chiral Resolution : If racemic mixtures form, use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate the (S)-enantiomer .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA). Retention time and peak symmetry indicate purity (≥95% by area) .

- NMR Spectroscopy : Key signals include:

- Boc group: δ 1.4 ppm (singlet, 9H).

- Carboxylic acid: δ ~12 ppm (broad, exchangeable).

- Stereochemistry: NOE (Nuclear Overhauser Effect) experiments confirm the (S)-configuration .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (C₁₆H₂₁NO₄: 291.15 g/mol) .

Advanced Research Questions

Q. How to address stereochemical instability during Boc deprotection?

Methodological Answer: The Boc group is acid-labile, but harsh conditions (e.g., TFA/DCM) may racemize the chiral center. Mitigation strategies:

- Low-Temperature Deprotection : Use 4 M HCl in dioxane at 0°C for 2 hours, minimizing acid exposure .

- In Situ Monitoring : Track enantiomeric excess (ee) via chiral HPLC after deprotection. If racemization occurs, switch to milder reagents like ZnBr₂ in DCM .

- Alternative Protecting Groups : Consider Fmoc (fluorenylmethyloxycarbonyl) for acid-sensitive intermediates .

Q. How to resolve contradictions in reported NMR data for dihydroisoquinoline derivatives?

Methodological Answer: Discrepancies in NMR shifts (e.g., aromatic protons or Boc group signals) arise from solvent polarity, concentration, or impurities. Steps to resolve:

Standardize Conditions : Acquire NMR in deuterated DMSO or CDCl₃ at identical concentrations (e.g., 10 mM).

Spike with Authentic Samples : Compare with commercially available dihydroisoquinoline derivatives (e.g., Ethyl (S)-1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate, CAS 180468-42-2) .

X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

- Optimize Reaction Order : Introduce the Boc group early to protect the amine during subsequent steps (e.g., carboxylation) .

- Catalytic Asymmetric Synthesis : Use chiral catalysts like Jacobsen’s Co(III)-salen complexes for enantioselective cyclization .

- Microwave-Assisted Reactions : Reduce reaction time for steps like Boc deprotection (e.g., 10 minutes at 50°C vs. 2 hours conventionally) .

Stability and Handling

Q. What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group .

- Moisture Control : Use desiccants (e.g., molecular sieves) in sealed containers. Purity drops to <90% after 48 hours at 25°C/60% humidity .

- Light Sensitivity : Amber vials prevent photooxidation of the dihydroisoquinoline core .

Q. Analytical Challenges

Q. How to differentiate between Boc-protected and deprotected forms via LC-MS?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。